
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one is a chemical compound that has attracted the attention of researchers due to its potential as a therapeutic agent. It belongs to the pyridazinone class of compounds and has been studied for its various biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one can increase the levels of cyclic nucleotides in cells, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one have been studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one has been shown to have antiviral activity against certain viruses such as herpes simplex virus and respiratory syncytial virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one in lab experiments is that it has shown promising results in preclinical studies and has a relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. In addition, the compound may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to design more targeted experiments to study its effects and develop more potent derivatives. Another direction is to evaluate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. This can involve preclinical studies in animal models and clinical trials in humans. Finally, future research can focus on developing new synthesis methods for the compound and its derivatives, which can improve its availability and reduce its cost.
Applications De Recherche Scientifique
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one has been studied for its various biological activities, including its potential as an anti-inflammatory, antitumor, and antiviral agent. It has also been investigated for its ability to inhibit the activity of certain enzymes such as phosphodiesterases and tyrosine kinases. The compound has shown promising results in preclinical studies, and further research is being conducted to evaluate its potential as a therapeutic agent.
Propriétés
IUPAC Name |
5-chloro-4-pentoxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-2-3-4-5-14-7-6-11-12-9(13)8(7)10/h6H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBBGINFBHZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=O)NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(pentyloxy)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



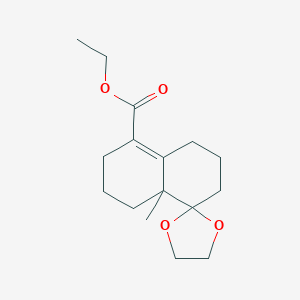

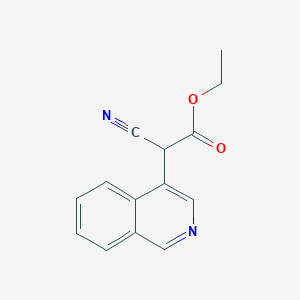
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/structure/B3364681.png)
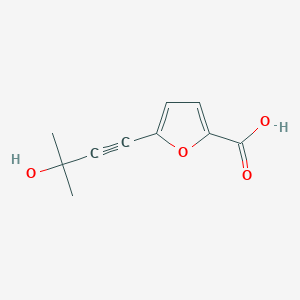
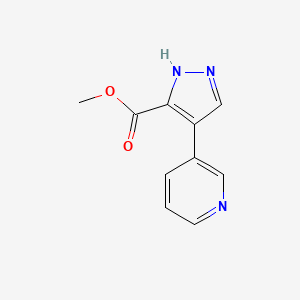
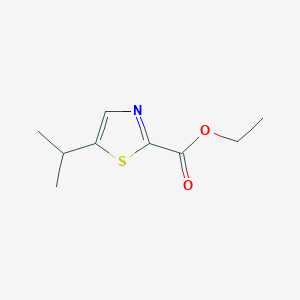
![2-[(Pyridin-3-ylmethyl)amino]acetamide hydrochloride](/img/structure/B3364719.png)
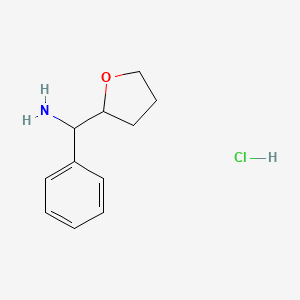
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3364728.png)
![(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide](/img/structure/B3364735.png)


